molecular formula C16H14F2N2O3S B2584946 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 941886-23-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2584946
CAS No.: 941886-23-3
M. Wt: 352.36
InChI Key: BYGKREUCBYPQOQ-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by its unique structure, which includes a phenyl group bound to a piperidine ring, and a benzamide moiety with two fluorine atoms at the 2 and 6 positions. The presence of the 1,1-dioxidoisothiazolidin-2-yl group adds to its distinct chemical properties.

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of the isothiazolidinone ring and subsequent coupling with the difluorobenzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the benzamide moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide can be compared with other similar compounds, such as:

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • This compound

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGKREUCBYPQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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